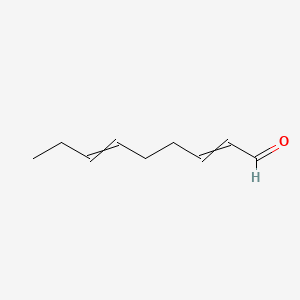

2,6-Nonadienal

Description

Properties

CAS No. |

26370-28-5 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

nona-2,6-dienal |

InChI |

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3 |

InChI Key |

HZYHMHHBBBSGHB-UHFFFAOYSA-N |

SMILES |

CCC=CCCC=CC=O |

Canonical SMILES |

CCC=CCCC=CC=O |

density |

0.850-0.870 |

Other CAS No. |

26370-28-5 |

physical_description |

Slightly yellow liquid; powerful, violet, cucumbe |

solubility |

Soluble in most fixed oils; Insoluble in water soluble (in ethanol) |

Synonyms |

2,6-nonadienal 2,6-nonadienal, (E,E)-isomer 2,6-nonadienal, (E,Z)-isomer 2-trans-6-cis-nonadienal |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Nonadienal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Nonadienal (C₉H₁₄O) is a naturally occurring unsaturated aldehyde that exists as several geometric isomers, most notably the (2E,6Z) and (2E,6E) forms. It is a significant contributor to the characteristic aroma of various fruits and vegetables, including cucumbers, melons, and violet leaves.[1] Beyond its role as a flavor and fragrance compound, this compound and other unsaturated aldehydes are of interest to researchers in food science, biochemistry, and drug development due to their biological activities and potential as precursors for chemical synthesis. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its biosynthetic and synthetic pathways.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various scientific and industrial fields. These properties can vary slightly between its different isomers. The following tables summarize the key quantitative data for the most common isomers.

Table 1: General and Physical Properties of this compound Isomers

| Property | (2E,6Z)-2,6-Nonadienal | (2E,6E)-2,6-Nonadienal | Reference(s) |

| Molecular Formula | C₉H₁₄O | C₉H₁₄O | [2][3] |

| Molecular Weight | 138.21 g/mol | 138.21 g/mol | [2][3] |

| Appearance | Colorless to pale yellow oily liquid | Liquid; tallowy aroma | [4][5] |

| Boiling Point | 94-95 °C @ 18 mmHg; 187 °C @ 760 mmHg | 202-203 °C @ 760 mmHg | [4][6] |

| Density | 0.850-0.870 g/mL @ 25 °C | 0.856-0.864 g/mL @ 25 °C | [4][7] |

| Refractive Index | 1.470-1.475 @ 20 °C | 1.439-1.445 @ 20 °C | [4][7] |

| Flash Point | 83 °C (181 °F) TCC | 87.22 °C (189 °F) TCC | [4][7] |

| Vapor Pressure | 0.280 mmHg @ 25 °C (est.) | 0.280 mmHg @ 25 °C (est.) | [4][6] |

| Solubility in Water | Very slightly soluble (est. 318.8 mg/L @ 25 °C) | Not soluble | [4][5] |

| Solubility in Organic Solvents | Soluble in alcohol, dipropylene glycol, fixed oils | Miscible in oil, soluble in ethanol | [4][5] |

| logP (o/w) | 2.799 (est.) | 2.2 | [3][4] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline protocols for key experiments related to this compound.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid samples.[8]

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Bunsen burner or other heat source

-

This compound sample

Procedure:

-

Fill the Thiele tube with mineral oil to a level above the side-arm.

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube, open end down, into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the thermometer and attached test tube into the mineral oil in the Thiele tube.

-

Gently heat the side arm of the Thiele tube with a small flame.

-

Observe the capillary tube. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8] Record this temperature.

-

Record the atmospheric pressure at the time of the experiment.

Determination of Solubility in Water

This qualitative and semi-quantitative method provides an estimation of the solubility of this compound in water.

Materials:

-

Test tubes

-

Pipettes or droppers

-

Vortex mixer

-

This compound sample

-

Distilled water

Procedure:

-

Add a defined volume of distilled water (e.g., 1 mL) to a clean test tube.

-

Add a small, measured amount of this compound (e.g., 10 µL) to the water.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Allow the mixture to stand and observe for any phase separation or undissolved droplets.

-

If the this compound dissolves completely, continue adding small, measured increments, vortexing after each addition, until the solution becomes saturated (i.e., undissolved droplets are visible).

-

The solubility can be reported qualitatively (e.g., insoluble, slightly soluble) or semi-quantitatively based on the amount of solute dissolved in the volume of solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.[9] The following is a general protocol that can be adapted for specific instrumentation.

Materials and Reagents:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., HP-5MS, DB-Wax)

-

Helium (carrier gas)

-

This compound standard

-

Solvent for sample dilution (e.g., dichloromethane, hexane)

-

Solid-phase microextraction (SPME) fibers (for headspace analysis, if applicable)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Create a series of calibration standards by diluting the stock solution.

-

For analysis in a matrix (e.g., food sample), an extraction step (e.g., liquid-liquid extraction, SPME) may be necessary.[4]

GC-MS Parameters (Example):

-

Injection Mode: Splitless

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 200 °C

-

Hold at 200 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 35-350

Data Analysis:

-

The retention time of the peak corresponding to this compound in the sample is compared to that of the standard for identification.

-

The mass spectrum of the sample peak is compared to a reference spectrum (e.g., from a library like NIST) for confirmation. Common fragments for aldehydes include the loss of H (M-1) and CHO (M-29).[10]

-

Quantification is achieved by creating a calibration curve from the peak areas of the standards.

Signaling Pathways and Logical Relationships

Biosynthesis of this compound

This compound is biosynthesized from polyunsaturated fatty acids, such as α-linolenic acid, through the lipoxygenase (LOX) pathway.[1][9] This pathway is often initiated in response to tissue damage in plants.

Figure 1. Biosynthetic pathway of (2E,6Z)-2,6-Nonadienal from α-linolenic acid.

Chemical Synthesis of (2E,6Z)-2,6-Nonadienal

A common synthetic route to (2E,6Z)-2,6-Nonadienal involves the condensation of malonic acid with cis-4-heptenal, followed by a series of reactions.[11]

Figure 2. A chemical synthesis route for (2E,6Z)-2,6-Nonadienal.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, catering to the needs of researchers, scientists, and professionals in drug development. The summarized data in tabular format, along with the outlined experimental protocols, offer a practical resource for laboratory work. The visualization of the biosynthetic and synthetic pathways provides a clear understanding of the origins and production of this important aldehyde. Further research into the biological activities and potential applications of this compound and its derivatives is a promising area for future investigation.

References

- 1. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of important odor-active aldehydes of wine through gas chromatography-mass spectrometry of their O-(2,3,4,5,6-pentafluorobenzyl)oximes formed directly in the solid phase extraction cartridge used for selective isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. TRANS,CIS-2,6-NONADIEN-1-OL(28069-72-9) 13C NMR [m.chemicalbook.com]

- 7. trans-2,cis-6-Nonadienal | C9H14O | CID 643731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. trans-2,cis-6-Nonadienal | 557-48-2 | Benchchem [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tandfonline.com [tandfonline.com]

The Green Gold: A Technical Guide to the Natural Sources of 2,6-Nonadienal in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,Z)-2,6-Nonadienal, a potent nine-carbon aldehyde, is a key volatile organic compound responsible for the characteristic fresh, green, and cucumber-like aroma in a variety of plants.[1][2][3] Its powerful and diffusive nature has made it a significant molecule in the flavor and fragrance industry.[1][3] Beyond its sensory attributes, 2,6-Nonadienal is also gaining attention for its potential biological activities, including antimicrobial properties, making it a molecule of interest for researchers in drug development and food science.[4] This technical guide provides an in-depth exploration of the natural plant sources of this compound, its biosynthesis, and the methodologies for its extraction and analysis.

Natural Plant Sources of this compound

This compound is found in a diverse range of plants, contributing significantly to their distinct aromas. The primary natural sources include cucumbers, melons, and violet leaves.

Cucumber (Cucumis sativus)

Cucumber is arguably the most well-known natural source of (E,Z)-2,6-Nonadienal, which is the principal odorant responsible for its characteristic fresh aroma.[4][5] The concentration of this aldehyde can vary significantly among different cucumber cultivars.

Watermelon (Citrullus lanatus) and Melon (Cucumis melo)

Watermelon and various melon varieties are also significant sources of this compound, contributing to their refreshing and fruity scent profile.[6][7][8] The presence of C9 aldehydes and alcohols, including this compound, is a key determinant of watermelon aroma.[6]

Violet (Viola odorata)

Violet leaf absolute is a prized ingredient in the fragrance industry, and (E,Z)-2,6-Nonadienal is a key contributor to its intense green and leafy scent.[9][10][11] The volatile profile of violet leaf extracts reveals the presence of this potent aldehyde.[9][10][11][12]

Quantitative Data on this compound in Plant Sources

The concentration of this compound can vary based on the plant species, cultivar, and developmental stage of the fruit. The following tables summarize the quantitative data from various studies.

Table 1: Concentration of (E,Z)-2,6-Nonadienal in Different Cucumber Cultivars

| Cucumber Cultivar | Concentration (μg/kg) | Reference |

| Inbred line No. 26 | 93 - 1018 | [13] |

| Inbred line No. 14 | Not specified | [13] |

| European type (average of multiple cultivars) | Not specified | [14] |

| South China type (average of multiple cultivars) | Not specified | [14] |

Note: The concentration in the inbred lines varied with the fruit development stage.

Table 2: Concentration of (E,Z)-2,6-Nonadienal in Watermelon

| Watermelon Cultivar/Condition | Concentration | Reference |

| 'Crimson' Watermelon (mature) | Higher than immature | [6] |

| Thermally Treated Watermelon Juice | Present (OAV = 656) | [15] |

| Fresh Watermelon Juice | Present | [7] |

Note: OAV (Odor Activity Value) is the ratio of concentration to the odor threshold and indicates the contribution of a compound to the overall aroma.

Table 3: Presence of this compound and Related Compounds in Violet Leaf Absolute

| Compound | Presence | Reference |

| (E,Z)-2,6-Nonadienal | 1% | [1] |

| (2E,6Z)-nona-2,6-dienol | Specific to French origin | [9][10][11] |

Biosynthesis of this compound in Plants

The formation of this compound in plants is a well-defined enzymatic process known as the lipoxygenase (LOX) pathway.[16][17] This pathway is initiated by the disruption of plant tissues, which brings enzymes and their substrates into contact.

The primary precursors for C9 aldehydes like this compound are polyunsaturated fatty acids, specifically α-linolenic acid. The key enzymes involved are lipoxygenase (LOX) and hydroperoxide lyase (HPL).[16][17][18][19]

The biosynthetic pathway can be summarized as follows:

-

Lipoxygenase (LOX) Action: Upon tissue damage, lipoxygenase catalyzes the dioxygenation of α-linolenic acid to form 9-hydroperoxyoctadecatrienoic acid (9-HPOT).[18][19]

-

Hydroperoxide Lyase (HPL) Cleavage: The 9-HPOT is then cleaved by a specific hydroperoxide lyase (9-HPL) to produce (Z)-3,6-nonadienal and 9-oxononanoic acid.[18]

-

Isomerization: (Z)-3,6-nonadienal can then be isomerized to the more stable and characteristically aromatic (E,Z)-2,6-Nonadienal.

Experimental Protocols for the Analysis of this compound

The standard method for the extraction and analysis of volatile compounds like this compound from plant materials is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[14][20][21][22][23]

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile compounds from a sample's headspace.[21][22][23]

Detailed Methodology:

-

Sample Preparation: A known weight of the homogenized plant material (e.g., cucumber, watermelon flesh) is placed in a sealed headspace vial. An internal standard may be added for quantification.

-

Equilibration: The vial is incubated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[24]

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the analytes.[24]

-

Desorption: The fiber is then withdrawn and inserted into the hot injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed onto the GC column.[24]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a complex mixture.[25][26][27][28]

Detailed Methodology:

-

Separation: The desorbed volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polar capillary column). The oven temperature is programmed to increase over time to elute compounds with different volatilities.

-

Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with a reference library (e.g., NIST, Wiley).

-

Quantification: The concentration of this compound can be determined by comparing the peak area of the analyte to the peak area of a known amount of an internal standard.

Conclusion

This compound is a vital aroma compound naturally occurring in various plants, with cucumbers, melons, and violets being the most prominent sources. Its biosynthesis via the lipoxygenase pathway from polyunsaturated fatty acids is a well-established mechanism. For researchers and professionals in drug development and food science, understanding the natural sources and the analytical methodologies for this compound is crucial for harnessing its potential applications. The use of HS-SPME coupled with GC-MS provides a robust and sensitive method for the detailed analysis of this potent volatile compound in complex plant matrices. Further research into the quantitative variations of this compound in different plant cultivars and the exploration of its bioactivities will continue to be areas of significant scientific interest.

References

- 1. olfactivestudio.com [olfactivestudio.com]

- 2. researchgate.net [researchgate.net]

- 3. (E,Z)-2,6-nonadienal, 557-48-2 [thegoodscentscompany.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. researchgate.net [researchgate.net]

- 6. Metabolome and Transcriptome Integration Reveals Insights Into Flavor Formation of ‘Crimson’ Watermelon Flesh During Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IDENTIFICATION OF AROMA COMPOUNDS IN WATERMELON JUICE BY SPME-GCMS | International Society for Horticultural Science [ishs.org]

- 8. researchgate.net [researchgate.net]

- 9. Volatile compounds of Viola odorata absolutes: identification of odorant active markers to distinguish plants originating from France and Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Volatile components of violet leaves | Semantic Scholar [semanticscholar.org]

- 13. Profiling of Volatile Compounds and Associated Gene Expression and Enzyme Activity during Fruit Development in Two Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diversity of Volatile Profiles and Nutritional Traits Among 29 Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Key Off-Flavor Compounds in Thermally Treated Watermelon Juice via Gas Chromatography–Olfactometry–Mass Spectrometry, Aroma Recombination, and Omission Experiments [mdpi.com]

- 16. Frontiers | From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii [frontiersin.org]

- 17. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 18. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. VOCs Analysis of Three Different Cultivars of Watermelon (Citrullus lanatus L.) Whole Dietary Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. hrcak.srce.hr [hrcak.srce.hr]

- 23. mdpi.com [mdpi.com]

- 24. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. journalcps.com [journalcps.com]

- 27. journaljocamr.com [journaljocamr.com]

- 28. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

2,6-Nonadienal biosynthesis pathway from linolenic acid

An In-depth Technical Guide to the Biosynthesis of 2,6-Nonadienal from α-Linolenic Acid

For Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

(E,Z)-2,6-Nonadienal is a potent C9 aliphatic aldehyde responsible for the characteristic fresh, green aroma of cucumbers and watermelon.[1] Its biosynthesis from polyunsaturated fatty acids is a critical area of study for the food, flavor, and fragrance industries. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound from its precursor, α-linolenic acid. It details the enzymatic cascade, presents key quantitative data, outlines detailed experimental protocols for pathway analysis, and includes workflow visualizations to support research and development in this field.

The Biosynthesis Pathway: An Enzymatic Cascade

The formation of this compound from α-linolenic acid is a multi-step enzymatic process initiated in response to tissue disruption.[2] This pathway, a branch of the broader oxylipin pathway, primarily involves the sequential action of two key enzymes: 9-Lipoxygenase (9-LOX) and 9-Hydroperoxide Lyase (9-HPL), followed by an isomerization step.[3][4]

Step 1: Lipoxygenation of α-Linolenic Acid

The pathway begins when cellular damage makes α-linolenic acid (C18:3), a polyunsaturated fatty acid, available to the enzyme 9-Lipoxygenase (9-LOX). 9-LOX, a non-heme iron-containing dioxygenase, catalyzes the insertion of molecular oxygen into the fatty acid backbone.[5] Specifically, it targets the C9 position of α-linolenic acid to produce 9(S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT).[4][6] This reaction introduces a hydroperoxide group and creates a conjugated diene system, which is a crucial feature for the subsequent enzymatic step.

Step 2: Cleavage by Hydroperoxide Lyase

The 9-HPOT intermediate is then cleaved by a specific 9-Hydroperoxide Lyase (9-HPL), an enzyme belonging to the cytochrome P450 family (specifically, CYP74C).[3] This enzyme catalyzes the scission of the carbon-carbon bond adjacent to the hydroperoxide group. The cleavage of 9-HPOT yields two fragments: a nine-carbon (C9) aldehyde, initially (3Z,6Z)-nonadienal, and a nine-carbon ω-oxo-acid.[3]

Step 3: Isomerization to (E,Z)-2,6-Nonadienal

The initially formed (3Z,6Z)-nonadienal is often unstable. It is rapidly converted to the more stable and sensorially significant isomer, (E,Z)-2,6-nonadienal.[3] This conversion is catalyzed by a (3Z):(2E)-hexenal isomerase, an enzyme that has been identified in cucumbers and is capable of acting on C9 aldehydes like (Z,Z)-3,6-nonadienal in addition to its C6 substrates.[7]

Quantitative Data Presentation

The efficiency and characteristics of the enzymes in the this compound biosynthesis pathway are critical for understanding and manipulating its output. The following tables summarize key quantitative parameters reported in the literature for the involved enzymes.

Table 1: Kinetic Parameters of Lipoxygenase (LOX) Isoforms

| Enzyme Source | Substrate | K_m (µM) | V_max | k_cat/K_m (s⁻¹µM⁻¹) | Optimal pH | Reference |

|---|---|---|---|---|---|---|

| Tea Plant (CsLOX1, 9/13-LOX) | α-Linolenic Acid | 32.89 | 6x lower than Linoleic Acid | 26.72 | 3.6 | [5] |

| Tea Plant (CsLOX1, 9/13-LOX) | Linoleic Acid | 141.12 | - | 38.55 | 3.6 | [5] |

| Soybean (LOX-1B) | Linoleic Acid | 7.7 (in 2% hexane) | 30.0 nmol/mg/min (in 2% hexane) | - | 9.0 | [8] |

| General Plant LOX | Varies | - | - | - | 4.5 - 8.0 |[9] |

Table 2: Substrate Specificity and Properties of Hydroperoxide Lyase (HPL)

| Enzyme Source | Preferred Substrate | Relative Activity (9-HPOT vs. 13-HPOT) | Optimal pH | Notes | Reference |

|---|---|---|---|---|---|

| Almond (developing seed) | 9-HPOD | High activity with 9-HPOT; ~5% activity with 13-hydroperoxides | 6.5 - 7.0 | Shows strict specificity for 9-hydroperoxides. | [10] |

| Cucumber (recombinant C15) | 9-Hydroperoxides | Acts on both 9- and 13-hydroperoxides, with a preference for 9-isomers. | - | Despite sequence similarity to Allene Oxide Synthase, shows only HPL activity. | [11] |

| Potato Leaves | 13-HPOT | No detectable activity with 9-hydroperoxide substrate. | - | HPL activity was ~1,454 nmol/min/gfw with 13-HPOT. | [12] |

| Tomato | 13-HPOT | Metabolizes 13- but not 9-hydroperoxides. | 6.0 | - |[13] |

Experimental Protocols

Analyzing the this compound pathway requires robust methodologies for enzyme activity assessment and product quantification.

Protocol for Lipoxygenase (LOX) Activity Assay

This spectrophotometric method measures the formation of the conjugated diene system in the fatty acid hydroperoxide product, which results in an increase in absorbance at 234 nm.

Materials:

-

Phosphate Buffer (e.g., 50 mM, pH 6.0-7.0 depending on the enzyme source)

-

α-Linolenic Acid (or Linoleic Acid) substrate solution (e.g., 10 mM stock)

-

Enzyme extract (from homogenized plant tissue)

-

Spectrophotometer capable of reading at 234 nm

Procedure:

-

Prepare Substrate Emulsion: Create an emulsion of α-linolenic acid in the assay buffer, often with a surfactant like Tween-20 to aid solubility.

-

Reaction Setup: In a quartz cuvette, combine the phosphate buffer and the substrate solution. Equilibrate to the desired reaction temperature (e.g., 25°C).

-

Initiate Reaction: Add a small volume of the enzyme extract to the cuvette to start the reaction. Mix quickly by inversion.

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 234 nm over time (e.g., every 15-30 seconds for 2-5 minutes). The initial linear rate of absorbance increase is used for activity calculation.

-

Blank Control: Run a parallel reaction where the enzyme extract is replaced with buffer or heat-inactivated extract to account for non-enzymatic oxidation.

-

Calculate Activity: Enzyme activity is calculated using the Beer-Lambert law (ε₂₃₄ for fatty acid hydroperoxides is ~25,000 M⁻¹cm⁻¹). One unit of activity is often defined as the amount of enzyme that forms 1 µmol of hydroperoxide per minute.

Protocol for Hydroperoxide Lyase (HPL) Activity Assay

This assay measures the cleavage of the fatty acid hydroperoxide substrate by monitoring the decrease in absorbance at 234 nm as the conjugated diene system is destroyed.

Materials:

-

Phosphate Buffer (e.g., 50 mM, pH 6.5)

-

9-HPOT substrate solution (prepared enzymatically from α-linolenic acid)

-

Enzyme extract

-

Spectrophotometer

Procedure:

-

Prepare 9-HPOT Substrate: Synthesize 9-HPOT by reacting α-linolenic acid with a 9-specific lipoxygenase (e.g., from soybean at pH 6.5).[14] Purify the hydroperoxide product.

-

Reaction Setup: In a quartz cuvette, add the phosphate buffer and equilibrate to the reaction temperature.

-

Initiate Reaction: Add the enzyme extract, followed immediately by the 9-HPOT substrate to start the reaction.

-

Measure Absorbance: Monitor the decrease in absorbance at 234 nm over time. The initial linear rate reflects the HPL activity.

-

Calculate Activity: One unit of HPL activity can be defined as the amount of enzyme that converts 1 nmol of substrate per minute.[10]

Protocol for Volatile Aldehyde Analysis via HS-SPME-GC-MS

This protocol is used to identify and quantify the final volatile products, including this compound, from plant tissue.

Materials:

-

Homogenized plant tissue (e.g., cucumber slurry)

-

Headspace vials (e.g., 20 mL) with septa

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/PDMS)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Internal standard (e.g., decanal)

Procedure:

-

Sample Preparation: Place a known amount of homogenized plant tissue (e.g., 5 g) into a headspace vial. Add an internal standard solution. Seal the vial immediately.

-

Incubation & Extraction: Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.

-

SPME Adsorption: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) under agitation to adsorb the volatile compounds.[15][16]

-

Thermal Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS. The adsorbed volatiles are thermally desorbed onto the GC column.

-

Separation and Detection: The compounds are separated based on their volatility and polarity on the GC column and subsequently identified and quantified by the mass spectrometer.

-

Quantification: Build a calibration curve using authentic standards of (E,Z)-2,6-nonadienal to determine the concentration in the original sample.[15]

Conclusion

The biosynthesis of (E,Z)-2,6-nonadienal from α-linolenic acid is a well-defined enzymatic cascade central to the flavor profile of several important plant species. The pathway relies on the sequential, specific actions of 9-lipoxygenase, 9-hydroperoxide lyase, and an isomerase. Understanding the kinetics, substrate specificities, and optimal conditions of these enzymes is paramount for applications in food science, biotechnology, and potentially in modulating plant defense mechanisms. The methodologies outlined in this guide provide a robust framework for researchers to investigate this pathway, quantify its products, and explore its broader biological and commercial significance.

References

- 1. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Differential expression pattern of an acidic 9/13-lipoxygenase in flower opening and senescence and in leaf response to phloem feeders in the tea plant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcript Abundance Patterns of 9- and 13-Lipoxygenase Subfamily Gene Members in Response to Abiotic Stresses (Heat, Cold, Drought or Salt) in Tomato (Solanum lycopersicum L.) Highlights Member-Specific Dynamics Relevant to Each Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber [frontiersin.org]

- 8. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 9. Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Fatty acid 9- and 13-hydroperoxide lyases from cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. uniprot.org [uniprot.org]

- 14. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solid-phase microextraction (SPME) technique for measurement of generation of fresh cucumber flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Isomers and Derivatives of 2,6-Nonadienal for Researchers and Drug Development Professionals

Introduction

2,6-Nonadienal is an unsaturated aliphatic aldehyde that plays a significant role in the flavor and fragrance industry and is increasingly being investigated for its biological activities. This technical guide provides a comprehensive overview of the isomers and derivatives of this compound, with a focus on their chemical properties, synthesis, and biological implications relevant to researchers, scientists, and professionals in drug development. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows.

Isomers of this compound

This compound exists as several geometric isomers, with the (E,Z) and (E,E) isomers being the most common and well-characterized. These isomers share the same molecular formula, C₉H₁₄O, and molecular weight of approximately 138.21 g/mol , but differ in the spatial arrangement of their double bonds, leading to distinct physical and sensory properties.[1][2][3]

(2E,6Z)-2,6-Nonadienal

Also known as trans,cis-2,6-nonadienal, this isomer is famously recognized as "violet leaf aldehyde" or "cucumber aldehyde" due to its powerful and diffusive green, leafy, and cucumber-like aroma.[3][4] It is a key aroma compound in cucumbers, watermelon, and bread crust.[3] In addition to its use in flavors and fragrances, it has demonstrated notable biological activities.

(2E,6E)-2,6-Nonadienal

The trans,trans isomer of this compound possesses a less fresh and more fatty or tallow-like aroma compared to its (E,Z) counterpart.[5] This isomer is also of interest as a versatile intermediate in pharmaceutical synthesis, where its specific stereochemistry can be crucial for the reactivity and stereochemical outcome of the final product.[6]

Other Related Isomers

(Z,Z)-3,6-Nonadienal is a known biosynthetic precursor to (E,Z)-2,6-nonadienal in plants.[7] Its synthesis and enzymatic conversion are of interest for understanding the natural production of cucumber aroma.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for the main isomers of this compound.

Table 1: Physicochemical Properties of this compound Isomers

| Property | (2E,6Z)-2,6-Nonadienal | (2E,6E)-2,6-Nonadienal |

| Synonyms | Violet leaf aldehyde, Cucumber aldehyde | trans,trans-2,6-Nonadienal |

| CAS Number | 557-48-2[1] | 17587-33-6[2] |

| Molecular Formula | C₉H₁₄O[1] | C₉H₁₄O[2] |

| Molecular Weight | 138.21 g/mol [8] | 138.21 g/mol [5] |

| Appearance | Colorless to slightly yellow liquid[8] | Liquid[5] |

| Odor | Powerful green, cucumber, violet leaf[4] | Tallowy, fatty[5] |

| Boiling Point | 94-95 °C at 18 mmHg[8] | - |

| Density | 0.850-0.870 g/mL at 25 °C[8] | 0.856-0.864 g/mL[5] |

| Refractive Index | 1.470-1.475 at 20 °C[8] | 1.439-1.445[5] |

Table 2: Spectroscopic Data for this compound Isomers

| Data Type | (2E,6Z)-2,6-Nonadienal | (2E,6E)-2,6-Nonadienal |

| ¹³C NMR | Spectra available in public databases[8] | Spectra available in public databases[9] |

| Mass Spectrometry (MS) | Key fragments (m/z) can be found in the NIST WebBook[10] | Key fragments (m/z) can be found in the NIST WebBook[11] |

| IR Spectroscopy | Data available in public databases | Data available in public databases |

Synthesis of this compound Isomers and Derivatives

Several synthetic routes to this compound isomers have been developed, often involving the oxidation of the corresponding alcohol precursors.

Synthesis of (2E,6Z)-2,6-Nonadienal

A common laboratory-scale synthesis involves the oxidation of (2E,6Z)-2,6-nonadien-1-ol. The alcohol precursor can be synthesized via a Grignard reaction between acrolein and the Grignard reagent derived from cis-3-hexenyl chloride.[12] A multi-step synthesis starting from cis-4-heptenal is also reported.[13]

This protocol is a representative method based on a Swern oxidation, a mild and efficient method for converting primary alcohols to aldehydes.

-

Preparation of the Oxidizing Agent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise to the cooled solution, ensuring the temperature does not rise above -60 °C. Stir the mixture for 15 minutes.

-

Alcohol Addition: Dissolve (2E,6Z)-2,6-nonadien-1-ol (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

-

Quenching: Add triethylamine (5.0 equivalents) dropwise to the mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

-

Work-up: Add water to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (2E,6Z)-2,6-nonadienal.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS.

Biosynthesis of (2E,6Z)-2,6-Nonadienal

In plants such as cucumber, (2E,6Z)-2,6-nonadienal is biosynthesized from α-linolenic acid through a lipoxygenase (LOX) pathway.[8] This pathway involves the enzymatic oxidation of the fatty acid to a hydroperoxide, which is then cleaved by a hydroperoxide lyase (HPL) to form (Z)-3-alkenals, followed by isomerization.[14]

Caption: Biosynthesis pathway of (E,Z)-2,6-Nonadienal from α-linolenic acid.

Derivatives of this compound

The aldehyde functionality of this compound allows for the synthesis of various derivatives with potential applications in drug development and materials science.

-

(2E,6Z)-2,6-Nonadien-1-ol: The corresponding alcohol, which can be obtained by the reduction of the aldehyde, is also used in the fragrance industry and as a synthetic precursor.[12]

-

Esters: Esters of 2,6-nonadien-1-ol, such as the acetate, have been synthesized and exhibit their own unique aroma profiles.[12]

-

Schiff Bases: this compound can react with primary amines, such as methyl anthranilate or indole, to form Schiff bases, which are compounds with a C=N double bond.[13] Schiff bases are a versatile class of ligands and are also investigated for their biological activities.

Biological Activities and Potential Pharmaceutical Applications

Recent research has highlighted several biological activities of this compound and its isomers, suggesting their potential for further investigation in a pharmaceutical context.

Antimicrobial Activity

(E,Z)-2,6-Nonadienal has demonstrated bactericidal activity against a range of pathogenic bacteria.[2] The antimicrobial mechanism of α,β-unsaturated aldehydes is believed to involve the disruption of the bacterial cell membrane. These compounds can perturb the lipid bilayer, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.[1][4] They may also penetrate the cell and interact with intracellular components.[4]

Table 3: Antimicrobial Activity of (E,Z)-2,6-Nonadienal

| Pathogen | Concentration (ppm) | Effect | Reference |

| Bacillus cereus | 250 | Complete elimination | [2] |

| Salmonella Typhimurium | 500 | Complete elimination | [2] |

| Escherichia coli O157:H7 | 500 | 5.8-log reduction | [2] |

| Listeria monocytogenes | 500 | ~2-log reduction | [2] |

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

-

Preparation of Inoculum: From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Preparation of Dilutions: Prepare a series of twofold dilutions of this compound in a suitable solvent (e.g., DMSO) and then further dilute in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Proposed antimicrobial mechanism of this compound.

Genotoxic Effects

Studies on α,β-unsaturated aldehydes, including this compound, have revealed potential genotoxic effects. (2E,6Z)-2,6-Nonadienal has been shown to induce sister-chromatid exchanges and micronuclei in human lymphocytes.[4] Notably, it acts as a potent inducer of aneuploidy (abnormal number of chromosomes), suggesting it may interfere with the mitotic apparatus rather than directly causing DNA breaks (clastogenic effects).[4] This aneugenic activity is a critical consideration in the safety assessment and potential therapeutic development of this class of compounds.

References

- 1. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. academic.oup.com [academic.oup.com]

- 5. trans-2,cis-6-Nonadienal | C9H14O | CID 643731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. perfumerflavorist.com [perfumerflavorist.com]

- 8. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]

- 9. ScenTree - (2E,6Z)-Nonadienal (CAS N° 557-48-2) [scentree.co]

- 10. This compound, (E,Z)- [webbook.nist.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Genotoxic effects of the alpha, beta-unsaturated aldehydes 2-trans-butenal, 2-trans-hexenal and 2-trans, 6-cis-nonadienal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

(E,Z)-2,6-Nonadienal structural formula and CAS number

An In-depth Technical Guide to (E,Z)-2,6-Nonadienal

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,Z)-2,6-Nonadienal, also known as violet leaf aldehyde or cucumber aldehyde, is a doubly unsaturated aliphatic aldehyde that is a key aroma compound in various plants and food products, most notably cucumbers, watermelon, and bread crust.[1] Its potent, diffusive green and cucumber-like scent has led to its use in the flavor and fragrance industry.[2] Beyond its sensory characteristics, (E,Z)-2,6-Nonadienal has garnered attention for its biological activities, including notable antimicrobial properties, making it a compound of interest for researchers in food science, agriculture, and drug development.

This technical guide provides a comprehensive overview of (E,Z)-2,6-Nonadienal, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, its biosynthetic pathway, and an exploration of its biological activities and mechanism of action.

Structural Formula:

CAS Number: 557-48-2[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of (E,Z)-2,6-Nonadienal is presented below. This data is essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of (E,Z)-2,6-Nonadienal

| Property | Value | Reference |

| IUPAC Name | (2E,6Z)-Nona-2,6-dienal | [3] |

| Synonyms | Violet leaf aldehyde, Cucumber aldehyde | |

| Molecular Formula | C₉H₁₄O | [3] |

| Molecular Weight | 138.21 g/mol | |

| Appearance | Colorless to pale yellow oily liquid | |

| Odor | Powerful, green, cucumber, melon, fatty | |

| Boiling Point | 94-95 °C at 18 mmHg | |

| Density | 0.86 g/mL at 25 °C | |

| Refractive Index | n20/D 1.474 | |

| Solubility | Insoluble in water; soluble in alcohol, oils |

Table 2: Spectroscopic Data for (E,Z)-2,6-Nonadienal

| Spectroscopic Data | Details | Reference |

| ¹³C NMR | A reference to the ¹³C NMR spectrum can be found in J. Chem. Soc. Perkin I 567 (1991). | [4] |

| Mass Spectrometry (MS) | Key fragments observed in GC-MS analysis. |

Experimental Protocols

Stereoselective Synthesis of (E,Z)-2,6-Nonadienal

This protocol is adapted from a stereoselective synthesis approach and involves the oxidation of (3Z,6Z)-nonadienol.

Materials:

-

(3Z,6Z)-nona-3,6-dien-1-ol

-

Dimethyl sulfoxide (DMSO)

-

Sulfur trioxide pyridine complex

-

Triethylamine

-

Dichloromethane (DCM)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (3Z,6Z)-nona-3,6-dien-1-ol in anhydrous dichloromethane.

-

Add triethylamine to the solution.

-

In a separate flask, prepare a solution of sulfur trioxide pyridine complex in anhydrous DMSO.

-

Cool the flask containing the alcohol and triethylamine to 0 °C in an ice bath.

-

Slowly add the DMSO solution of the sulfur trioxide pyridine complex to the stirred alcohol solution via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield pure (E,Z)-2,6-nonadienal.

-

Confirm the structure and purity of the product using GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

This protocol outlines the broth microdilution method for determining the MIC of (E,Z)-2,6-Nonadienal against pathogenic bacteria.[1][5][6][7]

Materials:

-

(E,Z)-2,6-Nonadienal

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Bacterial strains of interest (e.g., E. coli, S. aureus)

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of the Antimicrobial Agent: Prepare a stock solution of (E,Z)-2,6-Nonadienal in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution with sterile MHB to achieve a range of desired concentrations.

-

Inoculum Preparation: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions.[1] Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[7]

-

Reading the Results: The MIC is the lowest concentration of (E,Z)-2,6-Nonadienal that completely inhibits visible growth of the organism.[5][6]

Table 3: Bactericidal Activity of (E,Z)-2,6-Nonadienal

| Bacterial Strain | Concentration (ppm) | Result | Reference |

| Bacillus cereus | 250 | Complete elimination of viable cells | [8][9] |

| Salmonella Typhimurium | 500 | Complete elimination of viable cells | [8][9] |

| Escherichia coli O157:H7 | 500 | 5.8-log reduction in CFU | [8][9] |

| Listeria monocytogenes | 500 | ~2-log reduction in CFU | [8][9] |

Extraction and Analysis from Cucumbers by HS-SPME-GC-MS

This protocol describes the extraction of volatile compounds, including (E,Z)-2,6-Nonadienal, from cucumber tissue using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) analysis.[10][11]

Materials:

-

Fresh cucumber tissue

-

Sodium chloride

-

Headspace vials with septa

-

SPME fiber (e.g., DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

-

Sample Preparation: Homogenize a known amount of fresh cucumber tissue. To a headspace vial, add the homogenized tissue and a saturated solution of sodium chloride (to enhance the release of volatiles).

-

Headspace Extraction: Place the vial in a heating block at a controlled temperature (e.g., 40-50°C).[10] Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) with agitation.[10]

-

GC-MS Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes.

-

Chromatographic Separation: Use a suitable temperature program for the GC oven to separate the volatile compounds.

-

Mass Spectrometry Detection: Acquire mass spectra in the electron ionization (EI) mode.

-

Compound Identification: Identify (E,Z)-2,6-Nonadienal by comparing its mass spectrum and retention time with that of an authentic standard and by matching with mass spectral libraries (e.g., NIST).

Biological Activity and Signaling Pathways

Antimicrobial Mechanism of Action

(E,Z)-2,6-Nonadienal exhibits significant bactericidal activity against a range of foodborne pathogens.[8][9] The antimicrobial action of α,β-unsaturated aldehydes, such as (E,Z)-2,6-Nonadienal, is believed to be multifaceted. The primary mechanism involves the disruption of bacterial cell membranes. These lipophilic compounds can intercalate into the lipid bilayer, causing a perturbation of its structure and increasing its permeability. This leads to the leakage of essential intracellular components and ultimately cell death.[12][13] Furthermore, their ability to cross the compromised membrane allows them to interact with intracellular targets, such as proteins and enzymes, further contributing to their bactericidal effect.[12][13]

Caption: Mechanism of antimicrobial action of (E,Z)-2,6-Nonadienal.

Biosynthesis Pathway

In plants, (E,Z)-2,6-Nonadienal is synthesized from α-linolenic acid through the lipoxygenase (LOX) pathway. This pathway is initiated upon tissue damage, leading to the characteristic "green" aroma of freshly cut plants.

The key enzymatic steps are:

-

Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of α-linolenic acid to form 9-hydroperoxy-linolenic acid.

-

Hydroperoxide Lyase (HPL): This enzyme cleaves the 9-hydroperoxy-linolenic acid into two smaller fragments. One of these fragments is (Z)-3,(Z)-6-nonadienal.

-

Isomerase: An isomerase then catalyzes the conversion of (Z)-3,(Z)-6-nonadienal to the more stable (E,Z)-2,6-Nonadienal.

Caption: Biosynthesis of (E,Z)-2,6-Nonadienal from α-linolenic acid.

Conclusion

(E,Z)-2,6-Nonadienal is a multifaceted compound with significant relevance beyond its well-known role as a flavor and fragrance component. Its defined biosynthetic pathway and potent antimicrobial properties present opportunities for further research and development. For scientists and professionals in drug development, the bactericidal activity of (E,Z)-2,6-Nonadienal, coupled with its proposed mechanism of membrane disruption, suggests a potential scaffold for the development of novel antimicrobial agents. The detailed protocols provided herein serve as a valuable resource for the synthesis, analysis, and biological evaluation of this intriguing natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. (E,Z)-2,6-nonadienal, 557-48-2 [thegoodscentscompany.com]

- 3. 2,6-Nonadienal, (E,Z)- [webbook.nist.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. protocols.io [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Inactivation of pathogenic bacteria by cucumber volatiles (E,Z)-2,6-nonadienal and (E)-2-nonenal. | Semantic Scholar [semanticscholar.org]

- 10. m.youtube.com [m.youtube.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2,6-Nonadienal in Defining Cucumber Aroma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The characteristic fresh, green, and slightly floral aroma of cucumber (Cucumis sativus) is a complex sensory experience primarily orchestrated by a specific volatile aldehyde: 2,6-nonadienal. This technical guide delves into the core aspects of this compound's contribution to cucumber aroma, focusing on its isomeric forms, biosynthetic origins, and the analytical methodologies used for its characterization. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding.

Introduction: The Chemical Signature of Cucumber

The aroma of cucumber is a blend of numerous volatile organic compounds (VOCs), with aldehydes and alcohols being the predominant chemical classes.[1] Among these, (E,Z)-2,6-nonadienal has been unequivocally identified as the principal compound responsible for the fresh, "cucumber-like" scent.[2][3][4] This C9 aldehyde, often referred to as violet leaf aldehyde, possesses an intensely green and powerful odor.[5][6][7] Its geometric isomer, (E,E)-2,6-nonadienal, also contributes to the overall aroma profile, typically imparting green, melon, and fatty notes.[8] The ratio and concentration of these and other volatiles, such as (E)-2-nonenal and various C6 aldehydes, ultimately determine the specific flavor characteristics of different cucumber cultivars and their developmental stages.[3][4]

Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway

The formation of this compound in cucumber is a rapid enzymatic process initiated upon tissue disruption, such as cutting or chewing. This process is part of the broader lipoxygenase (LOX) pathway, which is responsible for the generation of various "green leaf volatiles" in plants. The key steps are as follows:

-

Release of Precursors: Mechanical damage to cucumber cells triggers the release of polyunsaturated fatty acids, primarily α-linolenic acid and linoleic acid, from cell membranes.[3][9]

-

Oxygenation by Lipoxygenase (LOX): The enzyme 9-lipoxygenase (9-LOX) specifically oxygenates linolenic acid at the 9th carbon position.[10]

-

Formation of Hydroperoxide: This oxygenation creates a 9-hydroperoxide intermediate.[10]

-

Cleavage by Hydroperoxide Lyase (HPL): The intermediate is then cleaved by a hydroperoxide lyase (HPL) to produce C9 aldehydes.[3][4][10]

-

Isomerization: An isomerase may be involved in the final conversion to the specific (E,Z) configuration of this compound from a precursor like (Z,Z)-3,6-nonadienal.[11][12]

This enzymatic cascade is sensitive to factors such as pH and temperature, with low pH and heating to 60°C leading to its inactivation.[2]

Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the cucumber cultivar, fruit developmental stage, and post-harvest handling. The following tables summarize quantitative data from various studies.

Table 1: Concentration of (E,Z)-2,6-Nonadienal in Different Cucumber Cultivars and Conditions.

| Cucumber Cultivar/Condition | (E,Z)-2,6-Nonadienal Concentration (µg/g or mg/kg) | Reference |

| Fresh Pickling Cucumbers (Size 2B) | 8 to 12 mg/kg | [2] |

| Inbred Line 'No. 26' (High Flavor) | 0.093–1.018 µg/g | [3] |

| Inbred Line 'No. 14' (Low Flavor) | Lower than 'No. 26' | [3] |

| Tissues frozen to -20°C and thawed | Not produced | [2] |

Table 2: Aroma Impact Compounds in Cucumber and their Odor Thresholds.

| Compound | Odor Description | Odor Threshold (ppb) | Reference |

| (E,Z)-2,6-Nonadienal | Fresh cucumber, green, violet leaf | 0.01 | [13] |

| (E)-2-Nonenal | Fatty, green, cucumber | 0.08 | [13] |

| Hexanal | Green, grassy | - | [3] |

| (E)-2-Hexenal | Green | - | [3] |

Experimental Protocols for Aroma Analysis

The analysis of volatile compounds like this compound requires sensitive and specific analytical techniques. Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used method.

Sample Preparation and Volatile Extraction (SPME)

-

Sample Homogenization: A known weight of fresh cucumber tissue (e.g., 5 g) is homogenized in deionized water or a buffer solution. To prevent enzymatic activity when not desired, the sample can be heated or the pH can be lowered.[2]

-

Internal Standard: An internal standard (e.g., decanal) is added to the homogenate for quantification.[13]

-

SPME Fiber Exposure: The vial containing the homogenate is sealed and equilibrated at a specific temperature (e.g., 40°C) for a set time (e.g., 30 min). An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is then exposed to the headspace above the sample for a defined period (e.g., 30 min) to adsorb the volatile compounds.[14][15][16]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed volatiles are desorbed.

-

Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms) using a temperature program.

-

Detection and Identification: The separated compounds are detected by a mass spectrometer. Identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Sensory Perception and Importance

The human olfactory system is incredibly sensitive to (E,Z)-2,6-nonadienal, with an odor threshold as low as 0.01 parts per billion.[13] This low threshold underscores its significance as a key impact odorant in cucumber. The perception of cucumber aroma is not solely dependent on the presence of this compound but also on the intricate balance of other volatile compounds. The ratio of (E,Z)-2,6-nonadienal to (E)-2-nonenal is a critical factor, with a higher ratio generally correlating with a more intense and fresh "cucumber-like" flavor.[3]

Conclusion

This compound, particularly the (E,Z) isomer, is the cornerstone of cucumber's characteristic aroma. Its biosynthesis via the lipoxygenase pathway upon tissue damage is a well-defined process. Understanding the factors that influence the concentration and ratio of this potent odorant is crucial for optimizing cucumber flavor in fresh produce and processed foods. The analytical methods detailed in this guide provide a robust framework for researchers to further explore the nuances of cucumber aroma and its modulation. This knowledge is not only valuable for the food and fragrance industries but also for drug development professionals interested in the biological activities of plant-derived volatile compounds.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. Profiling of Volatile Compounds and Associated Gene Expression and Enzyme Activity during Fruit Development in Two Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. (E,Z)-2,6-nonadienal, 557-48-2 [perflavory.com]

- 7. fraterworks.com [fraterworks.com]

- 8. (E,E)-2,6-nonadienal, 17587-33-6 [thegoodscentscompany.com]

- 9. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]

- 10. trans-2,cis-6-Nonadienal | 557-48-2 | Benchchem [benchchem.com]

- 11. Frontiers | Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber [frontiersin.org]

- 12. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ars.usda.gov [ars.usda.gov]

- 14. Determination of major aroma impact compounds in fermented cucumbers by solid-phase microextraction--gas chromatography--mass spectrometry--olfactometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

The Biological Activity of Unsaturated Aldehydes: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, quantitative effects, and experimental assessment of α,β-unsaturated aldehydes, providing researchers, scientists, and drug development professionals with a comprehensive resource on their multifaceted biological roles.

Introduction to Unsaturated Aldehydes

α,β-Unsaturated aldehydes are a class of reactive molecules characterized by a carbon-carbon double bond conjugated to a carbonyl group. This structural feature renders them electrophilic and highly reactive towards biological nucleophiles such as the side chains of cysteine, histidine, and lysine residues in proteins, as well as DNA bases.[1][2][3] These compounds are generated endogenously through processes like lipid peroxidation of polyunsaturated fatty acids, leading to the formation of well-known examples such as 4-hydroxynonenal (HNE) and acrolein.[4][5] They are also found in the environment and in heated foods.[6]

The biological activities of unsaturated aldehydes are concentration-dependent and can range from signaling roles at low concentrations to significant cytotoxicity at higher concentrations.[6] Their ability to covalently modify proteins and DNA is central to their diverse effects, which include the induction of oxidative stress, modulation of inflammatory responses, and activation of cytoprotective signaling pathways.[4][5] This guide provides a detailed overview of their mechanisms of action, quantitative biological data, and key experimental protocols for their study.

Core Mechanism of Action: Covalent Adduction

The primary mechanism by which α,β-unsaturated aldehydes exert their biological effects is through covalent modification of macromolecules, predominantly via a Michael addition reaction.[1][3] The electrophilic β-carbon of the unsaturated aldehyde is susceptible to nucleophilic attack by thiol groups (from cysteine), imidazole groups (from histidine), and amino groups (from lysine) in proteins.[3] This irreversible adduction can alter the structure and function of the target protein, leading to a cascade of downstream cellular events.[2]

Key Signaling Pathway Modulation: The Keap1-Nrf2 Axis

A prominent example of signaling pathway modulation by unsaturated aldehydes is the activation of the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[1][7][8] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[8] Unsaturated aldehydes can covalently modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[9][10][11] This allows newly synthesized Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of a suite of cytoprotective enzymes.[1][12]

Quantitative Biological Activity Data

The biological effects of unsaturated aldehydes are highly dependent on their specific chemical structure and the cellular context. The following tables summarize key quantitative data from the literature.

Table 1: Cytotoxicity of Unsaturated Aldehydes (IC50 Values)

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Acrolein | U937 (macrophage) | Cell Viability | ~100 | [4][13] |

| Crotonaldehyde | U937 (macrophage) | Cell Viability | >100 | [13] |

| Cinnamaldehyde | A549 (lung carcinoma) | MTT Assay | < 3.9 µg/mL | [14] |

| 4-Hydroxynonenal (HNE) | U937 (macrophage) | IL-8 Release | 30-100 | [4] |

Table 2: Keap1-Nrf2 Pathway Activation by Unsaturated Aldehydes

| Compound | Cell Line | Assay | Endpoint | Effective Concentration | Reference |

| Perillaldehyde | - | ARE-Luciferase | ARE Activation | - | [1] |

| trans-Cinnamaldehyde | - | ARE-Luciferase | ARE Activation | - | [1] |

| Safranal | - | ARE-Luciferase | ARE Activation | - | [1] |

| 2,4-Octadienal | - | ARE-Luciferase | ARE Activation | - | [1] |

| Citral | - | ARE-Luciferase | ARE Activation | - | [1] |

| trans-2,cis-6-Nonadienal | - | ARE-Luciferase | ARE Activation | - | [1] |

| trans-2-Hexenal | - | ARE-Luciferase | ARE Activation | - | [1] |

Table 3: Dose-Response of Cinnamaldehyde on TRPA1 Activation and Inflammatory Markers

| Endpoint | System | Dose/Concentration | Effect | Reference |

| Serotonin Release | QGP-1 cells | 0.5 - 2.5 mM | Dose-dependent increase | |

| Cutaneous Vasodilation | Human skin | 8.8 - 80% | Dose-dependent increase | |

| Ear Edema | Mouse | 1 - 6 µ g/ear | Dose-dependent increase | |

| IL-8 Release | U937 cells | 3 - 100 µM | Stimulatory effect | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activity of unsaturated aldehydes.

Assessment of Protein Carbonylation by Western Blot

This protocol detects the formation of carbonyl groups on proteins, a hallmark of oxidative stress and adduction by unsaturated aldehydes.

-

Sample Preparation: Homogenize tissues or lyse cells in a buffer containing protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA).

-

Derivatization with DNPH: To 10-20 µg of protein, add an equal volume of 10 mM 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl. Incubate in the dark at room temperature for 15-30 minutes. A blank is prepared by adding 2 M HCl without DNPH.

-

Protein Precipitation: Add 20% trichloroacetic acid (TCA) to each sample, vortex, and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the protein.

-

Washing: Discard the supernatant and wash the pellet three times with 1 mL of ethanol:ethyl acetate (1:1, v/v) to remove free DNPH.

-

Resuspension: Resuspend the final pellet in a guanidine hydrochloride-containing buffer.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunodetection: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against DNP, followed by an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Nrf2 Nuclear Translocation Assay by Immunofluorescence

This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation.

-

Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with the unsaturated aldehyde of interest for the desired time. Include a positive control (e.g., sulforaphane) and a vehicle control.

-

Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30-60 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Nrf2 nuclear translocation is indicated by the co-localization of the Nrf2 signal with the DAPI nuclear stain.

Glutathione (GSH) Depletion Assay

This assay quantifies the level of reduced glutathione, which is depleted by reactive aldehydes.

-

Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer.

-

Deproteinization: Precipitate proteins by adding an equal volume of metaphosphoric acid or 5% sulfosalicylic acid. Centrifuge to collect the supernatant.

-

GSH Measurement: Several methods can be used:

-

DTNB (Ellman's Reagent) Method: In a 96-well plate, mix the sample with DTNB solution and glutathione reductase in a phosphate buffer containing NADPH. The rate of color development at 412 nm is proportional to the GSH concentration.

-

Fluorescence-based Assay: Use a fluorescent probe such as o-phthalaldehyde (OPA) or monochlorobimane (MCB) that reacts with GSH to produce a fluorescent product.

-

-

Quantification: Determine the GSH concentration by comparing the signal to a standard curve prepared with known concentrations of GSH.

Genotoxicity Assessment by Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

-

Cell Preparation: Prepare a single-cell suspension from treated and control cells.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters like tail length and tail moment.

Experimental Workflows

A logical sequence of experiments is crucial for a comprehensive assessment of the biological activity of an unsaturated aldehyde.

Conclusion

Unsaturated aldehydes represent a fascinating and biologically important class of molecules with dual roles as both signaling mediators and toxic agents. Their reactivity, driven by the α,β-unsaturated carbonyl moiety, underpins their ability to modulate a wide range of cellular processes. For researchers in drug development and toxicology, a thorough understanding of their mechanisms of action and the availability of robust experimental protocols are essential for harnessing their therapeutic potential while mitigating their harmful effects. This guide provides a foundational resource to aid in the systematic investigation of these multifaceted compounds.

References

- 1. Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha,beta-unsaturated aldehydes in cigarette smoke release inflammatory mediators from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using three statistical methods to analyze the association between aldehyde exposure and markers of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. msjonline.org [msjonline.org]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Ubiquitous Cucumber Aldehyde: An In-depth Technical Guide to 2,6-Nonadienal in Food and Beverages

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,Z)-2,6-Nonadienal, often referred to as cucumber aldehyde or violet leaf aldehyde, is a potent aroma compound that imparts the characteristic fresh, green, and cucumber-like scent to a variety of foods and beverages.[1][2] This doubly unsaturated nine-carbon aldehyde is a key flavor volatile in many fruits and vegetables and is also formed during the processing of other food products.[1] Its presence, even at trace levels, can significantly influence the sensory profile of consumables. This technical guide provides a comprehensive overview of the occurrence of 2,6-nonadienal in the food and beverage landscape, detailed analytical methodologies for its quantification, and an exploration of its primary formation pathway.

Occurrence of this compound in Food and Beverages

This compound has been identified in a wide array of food and beverage products, both as a naturally occurring volatile and as a product of lipid oxidation. Its concentration can vary significantly depending on the food matrix, processing conditions, and storage. The following table summarizes the quantitative data available in the scientific literature.

| Food/Beverage Category | Specific Product | Concentration Range | Reference |

| Fruits & Vegetables | Cucumber (fresh) | 0.093 - 1.018 µg/g | [3] |

| Cucumber (fresh) | 1.261 - 12.348 µg/g FW | [4] | |

| Cucumber (processed) | Not detected after freezing, fermentation | Buescher & Buescher, 2001 | |

| Watermelon (freshly cut) | Present | [1] | |

| Muskmelon | Potent odorant | Schieberle et al., 1990 | |

| Bakery Products | Bread Crust | Present | [1] |

| Beverages | Wine | Detection Limit: 20 ng/L | Ferreira et al., 2004 |

| Beer | Threshold: 23 ng/L (in a mixture) | [5] |

Biosynthesis of this compound

The primary pathway for the formation of this compound in plant-based foods is through the enzymatic oxidation of polyunsaturated fatty acids, specifically linoleic acid and α-linolenic acid.[1] This process is initiated by the enzyme lipoxygenase (LOX), which catalyzes the introduction of molecular oxygen into the fatty acid backbone, forming a hydroperoxide. Subsequently, the enzyme hydroperoxide lyase (HPL) cleaves the hydroperoxide, leading to the formation of shorter-chain aldehydes, including the nine-carbon aldehydes that are precursors to this compound.

Experimental Protocols for Quantification